N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based compound featuring a 4-methyl-substituted thiazole core. At position 2, it bears a (3-methylbutyl)amino group, while position 5 is functionalized with a carboxamide moiety linked to a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10(2)6-7-16-15-18-11(3)13(21-15)14(19)17-9-12-5-4-8-20-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSRBQHCWDJJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Post-cyclization, the 2-chloro intermediate (from Hantzsch synthesis) reacts with 3-methylbutylamine in dimethylformamide (DMF) at 60°C for 12 hours. This substitutes chlorine with the amine, yielding 78% product.
Direct Amination During Cyclization
The base-promoted method incorporates the amine directly via isocyanide participation, eliminating separate amination steps. This reduces reaction time to 2 hours and improves atom economy.
Regioselectivity and Mechanistic Insights
Density functional theory (DFT) studies from rationalize the regioselectivity in base-promoted cyclizations. The isocyanide’s nucleophilic carbon preferentially attacks the electrophilic thiocarbonyl carbon of the dithioate, directing the 2-amino and 4-methyl groups to their respective positions. Computational models align with experimental X-ray data, confirming the thiazole substitution pattern.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 2-position, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction can yield various reduced furan derivatives .
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the furan and thiazole rings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and key analogs:
Table 1: Comparative Analysis of Thiazole-5-Carboxamide Derivatives
Key Comparisons
Structural Variations and Physicochemical Properties Furan vs. Cyclopentyl (): The target compound’s furan-2-ylmethyl group is less lipophilic than the cyclopentyl substituent in its closest analog. This difference may enhance solubility and metabolic stability due to the furan’s oxygen atom, which can participate in hydrogen bonding . Thiazole vs. The nitro group in these analogs confers electrophilicity, which may enhance antibacterial activity but increase metabolic liability .
Biological Activity Kinase Inhibition (): Dasatinib’s pyrimidinylamino and chloro-methylphenyl groups enable potent pan-Src kinase inhibition (IC50 < 1 nM). In contrast, the target compound’s furan and branched alkylamine substituents may shift activity toward other kinase families or non-kinase targets, though empirical data are needed . Anticancer Potential (): Thiazole-carboxamides with pyridinyl or morpholinomethyl groups exhibit nanomolar cytotoxicity against HepG-2 cells. The target compound’s furan group may modulate cell permeability or target engagement compared to these analogs .
Synthesis and SAR Coupling Strategies (): The target compound likely employs carboxamide coupling via HATU or similar reagents, akin to dasatinib’s synthesis. Substituent bulk (e.g., 3-methylbutyl vs. morpholinomethyl) influences reaction yields and purification challenges . SAR Trends: Bulky, hydrophobic groups at position 2 (e.g., 3-methylbutyl) may enhance membrane permeability, while polar substituents (e.g., morpholinomethyl) improve solubility. The furan’s balance of lipophilicity and hydrogen-bonding capacity could optimize bioavailability .
Research Findings and Implications
- Antibacterial vs. Anticancer Profiles: Nitrothiophene carboxamides () target bacterial enzymes, whereas thiazole-carboxamides () show anticancer activity.
- Kinase Selectivity: Dasatinib’s clinical success underscores the thiazole-carboxamide scaffold’s versatility. Modifying the carboxamide substituent (e.g., furan vs. chloro-phenyl) could redirect selectivity toward understudied kinases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
